2-deoxy-2-fluoro-L-arabinofuranose
CAS No.:
Cat. No.: VC13847367
Molecular Formula: C5H9FO4
Molecular Weight: 152.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9FO4 |
|---|---|
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | (3R,4S,5S)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
| Standard InChI | InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m0/s1 |
| Standard InChI Key | RTUWTJAKZMHWBQ-CZBDKTQLSA-N |
| Isomeric SMILES | C([C@H]1[C@@H]([C@H](C(O1)O)F)O)O |
| Canonical SMILES | C(C1C(C(C(O1)O)F)O)O |
Introduction
Structural and Molecular Characteristics
2-Deoxy-2-fluoro-L-arabinofuranose belongs to the class of fluorinated sugars, characterized by the replacement of the C2 hydroxyl group with fluorine. Its molecular formula is C₅H₉FO₄, with a molecular weight of 152.12 g/mol. The compound’s IUPAC name is (3R,4S,5S)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol, and its stereochemistry is critical for biological activity. Key spectral data, such as nuclear magnetic resonance (NMR) profiles, confirm its structure. For example, the ¹H NMR spectrum of its benzoylated derivative (2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose) shows distinct signals at δ 8.2–7.35 ppm for aromatic protons and δ 5.35 ppm (d, J = 48 Hz) for the anomeric proton coupled to fluorine .
Table 1: Molecular Properties of 2-Deoxy-2-Fluoro-L-Arabinofuranose
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉FO₄ |
| Molecular Weight | 152.12 g/mol |
| IUPAC Name | (3R,4S,5S)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
| Canonical SMILES | C(C1C(C(C(O1)O)F)O)O |
| PubChem Compound ID | 56846125 |
Synthetic Methodologies
Deoxofluorination of Protected Ribofuranoses
A high-yield route involves deoxofluorination of protected ribofuranose derivatives using bis(2-methoxyethyl)aminosulfur trifluoride (a DAST analog). For instance, treating 1,3,5-tribenzoyl-α-D-ribofuranose with this reagent in toluene at 90°C for 2 hours yields 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in 95% yield . This method avoids elimination side reactions, even with acid-sensitive protecting groups like trityl at C5 .
Multi-Step Synthesis from L-Arabinose
An alternative seven-step synthesis starts with L-arabinose, leveraging cost-effective starting materials. Key steps include:
Table 2: Comparison of Synthetic Routes
Applications in Nucleoside Analog Synthesis
2-Deoxy-2-fluoro-L-arabinofuranose is pivotal in synthesizing fluorinated nucleosides. For example:
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L-FMAU: This thymine analog, derived from 2-deoxy-2-fluoro-L-arabinofuranose, inhibits hepatitis B virus (HBV) DNA polymerase with minimal toxicity to host cells.
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FIAU and FEAU: Fluoro-iodo and fluoro-ethyl derivatives exhibit activity against herpesviruses and hepatitis C virus .
Fluorination at C2 enhances nucleoside stability by resisting enzymatic degradation and improving membrane permeability. Comparative studies show fluorinated nucleosides have 10–100-fold higher antiviral potency than non-fluorinated counterparts.
Mechanistic Insights and Biological Activity
The fluorine atom’s electronegativity and small atomic radius minimize steric hindrance while forming hydrogen bonds with viral polymerase active sites. For L-FMAU, the 2'-fluoro group aligns the sugar ring into a conformation that optimally positions the thymine base for interaction with HBV polymerase. In vitro assays demonstrate IC₅₀ values of 0.1–0.5 μM against HBV, with no cytotoxicity observed at concentrations up to 100 μM.
Challenges and Future Directions
Despite high synthetic yields, challenges remain in optimizing enantiomeric purity and reducing costs of fluorinating reagents. Emerging techniques, such as enzymatic fluorination and flow chemistry, may address these issues. Additionally, structural analogs with modifications at C3 and C5 are under investigation to broaden antiviral spectra .
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